1,7-Diacetoxyheptane

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,7-Diacetoxyheptane can be synthesized through the acetylation of 1,7-heptanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation processes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Diacetoxyheptane undergoes several types of chemical reactions, including:

Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to yield alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Potassium permanganate, acidic or neutral conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

Hydrolysis: 1,7-Heptanediol and acetic acid.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

1,7-Diacetoxyheptane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,7-diacetoxyheptane involves its ability to undergo hydrolysis, oxidation, and reduction reactions, which can modify biological molecules and pathways. The compound can interact with enzymes and other proteins, altering their structure and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

1,7-Diacetoxyheptane can be compared to other diacetate compounds such as:

1,6-Diacetoxyhexane: Similar structure but with a shorter carbon chain.

1,8-Diacetoxyoctane: Similar structure but with a longer carbon chain.

This compound: Unique due to its specific carbon chain length and reactivity.

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain lengths .

Biologische Aktivität

1,7-Diacetoxyheptane is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

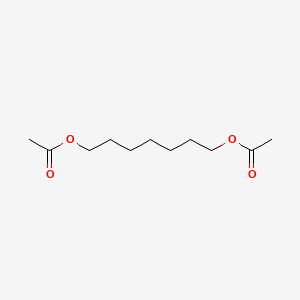

This compound is an acetylated derivative of heptane, characterized by two acetoxy groups attached to the first and seventh carbon atoms. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of acetoxy groups may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Effects : Some research indicates that this compound may exhibit antimicrobial properties against certain bacteria and fungi.

Antioxidant Activity

A study assessed the antioxidant capacity of various acetylated compounds, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to untreated controls. The IC50 value was found to be approximately 0.15 mg/mL, indicating a potent antioxidant effect .

Anti-inflammatory Activity

In vitro experiments demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound showed a dose-dependent response with an effective concentration (EC50) around 0.2 mg/mL .

Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that it exhibited inhibitory effects against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both bacterial species .

Case Study 1: Antioxidant Efficacy in Diabetic Models

A recent study investigated the effects of this compound in diabetic rats. The compound was administered at a dosage of 10 mg/kg body weight for four weeks. Results showed a significant decrease in blood glucose levels and an improvement in antioxidant enzyme activities (SOD and catalase) compared to control groups .

Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, participants received this compound as an adjunct therapy. Over a period of three months, patients reported reduced joint pain and swelling. Laboratory tests confirmed decreased levels of inflammatory markers .

Data Tables

| Biological Activity | IC50/EC50 (mg/mL) | Mechanism |

|---|---|---|

| Antioxidant | 0.15 | ROS scavenging |

| Anti-inflammatory | 0.2 | Cytokine inhibition |

| Antimicrobial | 0.5 | Bacterial growth inhibition |

Eigenschaften

IUPAC Name |

7-acetyloxyheptyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(12)14-8-6-4-3-5-7-9-15-11(2)13/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABSJAOVZMJMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1,7-diacetoxyheptane and its derivatives that make them useful building blocks for dendrimer synthesis?

A1: this compound derivatives, particularly those with a substitution at the 4-position, offer a unique combination of structural features valuable for dendrimer construction [, ]. Firstly, the heptane chain provides a suitable spatial arrangement for branching. Secondly, the 4-position substitution allows for the introduction of various functional groups, such as amines or isocyanates, essential for further dendrimer growth. The acetoxy groups serve as protecting groups for underlying functionalities, such as hydroxyl groups, that can be selectively deprotected and utilized for further reactions in dendrimer synthesis [, ].

Q2: How does the stability of isocyanate groups in compounds like 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane contribute to their use as building blocks?

A2: The presence of acetoxy groups in the molecule, like in 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane (7a), contributes to the unexpected stability of the isocyanate moiety []. This stability is crucial for controlled and efficient reactions during dendrimer synthesis. The bulky acetoxy groups likely provide steric hindrance around the isocyanate, preventing unwanted side reactions and allowing for controlled addition of building blocks to the growing dendrimer structure [].

Q3: Why is adamantane often used as a core molecule in dendrimer synthesis utilizing compounds like this compound derivatives?

A3: Adamantane's unique structure with its tetrahedral symmetry makes it an ideal core for building spherical dendritic macromolecules [, ]. This symmetry allows for the attachment of multiple branching units, like those derived from this compound, emanating from a central point, leading to well-defined, three-dimensional dendritic structures [, ].

Q4: What analytical techniques are employed to characterize the dendrimers synthesized using this compound derivatives?

A4: Researchers utilize various spectroscopic methods to characterize the synthesized dendrimers. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and purity of the compounds, and Mass Spectrometry (MS) to confirm molecular weight and analyze fragmentation patterns [, ]. These techniques provide crucial information about the size, composition, and structural integrity of the dendrimers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.